molecular formula C14H25BO4Si B13881058 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

Cat. No.: B13881058
M. Wt: 296.24 g/mol
InChI Key: QRRFYCHIEGRCEJ-UHFFFAOYSA-N
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Description

2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is a boronic acid derivative that features a tert-butyl(dimethyl)silyl group attached to a phenoxy group, which is further connected to an ethylboronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The resulting silyl-protected phenol is then reacted with ethylboronic acid under suitable conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The silyl group can be substituted with other functional groups using nucleophilic reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Corresponding alcohols or hydrocarbons.

    Substitution: Phenolic derivatives with different functional groups.

Scientific Research Applications

2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The silyl group provides stability and protection to the phenolic hydroxyl group, allowing for selective reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid is unique due to its combination of a boronic acid group and a silyl-protected phenol. This dual functionality allows for versatile applications in synthesis and research, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H25BO4Si

Molecular Weight

296.24 g/mol

IUPAC Name

2-[3-[tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid

InChI

InChI=1S/C14H25BO4Si/c1-14(2,3)20(4,5)19-13-8-6-7-12(11-13)18-10-9-15(16)17/h6-8,11,16-17H,9-10H2,1-5H3

InChI Key

QRRFYCHIEGRCEJ-UHFFFAOYSA-N

Canonical SMILES

B(CCOC1=CC(=CC=C1)O[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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